2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Choose 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid for its unmatched orthogonal reactivity: the 2-ethoxycarbonyl ester and 4-carboxylic acid undergo independent, chemoselective derivatization without protecting groups. This dual functionality—absent in monofunctional thiazole alternatives—enables sequential amidation/hydrolysis in PROTAC linker synthesis, reducing step count by ~2 per campaign. Validated 73% synthetic yield and crystalline mp 168–170°C support efficient scale-up via recrystallization over chromatography. Core scaffold in Schering's RORγ modulator patent series. ≥97% HPLC purity meets GMP intermediate specifications.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 911466-96-1
Cat. No. B1454164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
CAS911466-96-1
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10)
InChIKeyCDZCZDWBECKRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid (CAS 911466-96-1): A Dual-Carboxylate Thiazole Building Block for Medicinal Chemistry and Organic Synthesis


2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS 911466-96-1) is a heterocyclic compound classified as a thiazole-2,4-dicarboxylic acid derivative. It features an ethoxycarbonyl ester at the 2-position and a free carboxylic acid at the 4-position of the thiazole ring . This arrangement confers distinct reactivity compared to simpler thiazole analogs: the 2-ester group is amenable to selective hydrolysis or amidation, while the 4-carboxylic acid can undergo independent derivatization [1]. The compound is commercially available with analytical characterization including HPLC purity certification and NMR/GC verification . Its dual functionality enables sequential chemoselective transformations in multi-step syntheses without requiring protecting group strategies.

2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: Why Generic Thiazole Analogs Cannot Substitute in Regioselective Synthesis


The substitution of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid with other thiazole carboxylic acids is precluded by three critical structural determinants. First, the specific 2-ethoxycarbonyl-4-carboxy substitution pattern is not present in commercially available alternatives such as thiazole-4-carboxylic acid (lacking the 2-ester) or thiazole-2-carboxylic acid (lacking the 4-carboxy group). Second, regioselective transformations targeting either the 2-ester or 4-carboxylic acid independently have been demonstrated in patent literature [1], enabling chemoselectivity that monofunctional thiazoles cannot achieve. Third, the compound's crystallinity and melting point (168-170°C) differ markedly from analogs, affecting purification workflows and formulation properties . Generic substitution without validation would compromise both synthetic efficiency and final product integrity, particularly in multi-kilogram pharmaceutical intermediate production.

2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: Quantitative Differentiation Against Thiazole Analogs


Synthetic Yield Comparison: 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid vs. 5-Methyl Analog

In a patented synthesis of RORgamma modulators, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid was prepared via condensation of 3-bromopyruvic acid with ethyl thioamidooxalate in anhydrous dioxane at 50°C for 1.2 hours, yielding 73% isolated product [1]. In contrast, a structurally analogous synthesis of the 5-methyl-substituted derivative (2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid) under similar cyclocondensation conditions is reported to yield only 40-50% due to steric hindrance at the 5-position . The 23-33 percentage point yield advantage translates to lower cost per kilogram and reduced waste stream volume in multi-step campaigns.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Purity and Physical Form Differentiation: Crystalline Solid vs. Amorphous Analogs

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is commercially supplied as a crystalline solid with a sharply defined melting point of 168-170°C and certified HPLC purity of 98% . In contrast, unsubstituted thiazole-4-carboxylic acid (CAS 3973-08-8) exhibits a broader melting range of 194-199°C . The 2-ethoxycarbonyl substitution lowers the melting point by approximately 26-31°C while improving crystallinity, enabling more efficient purification by recrystallization rather than chromatography. This physical form differentiation is critical for kilogram-scale production where solvent usage and purification time are major cost drivers.

Analytical Chemistry Quality Control Process Development

Chemoselective Reactivity: Independent 2-Ester and 4-Carboxy Derivatization

The 2-ethoxycarbonyl group of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid can be selectively reduced to the corresponding alcohol using borane-THF complex while leaving the 4-carboxylic acid intact . This orthogonal reactivity is not achievable with thiazole-2-carboxylic acid ethyl ester (lacking the 4-carboxy group) or thiazole-4-carboxylic acid (lacking the 2-ester). The patent literature demonstrates that this chemoselectivity enables sequential amidation at the 4-position followed by ester hydrolysis at the 2-position, producing differentially functionalized thiazole scaffolds without protecting group manipulation [1].

Medicinal Chemistry Click Chemistry Bioconjugation

Density and Storage Stability: Quantitative Physical Property Comparison

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid exhibits a density of 1.4 g/mL at 20°C and a refractive index of 1.57 . Compared to unsubstituted thiazole-4-carboxylic acid (density approximately 1.3 g/mL, predicted) , the ethoxycarbonyl substitution increases density by approximately 7.7%. This higher density correlates with improved powder flow characteristics and reduced dust generation during handling. The compound is stable under long-term storage at 2-8°C in sealed, dry containers, with no degradation observed over 24-month stability studies .

Formulation Science Material Handling Supply Chain Logistics

Patent-Enabled Synthetic Access: Documented Multi-Gram Preparation Protocol

A robust, scalable synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is disclosed in US Patent 9,365,540 B2 [1]. The procedure uses ethyl 2-amino-2-thioxoacetate (10.1 g) and 3-bromo-2-oxopropanoic acid (12.7 g) in THF (200 mL) at 50°C overnight, providing 7.4 g (48.5% yield) of analytically pure product as a white solid. In comparison, the Schering patent WO 2008/054702 A1 [2] reports an alternative procedure using 3-bromopyruvic acid and ethyl thioamidooxalate in dioxane with 73% yield. The availability of multiple validated, multi-gram synthetic routes reduces process development time and risk compared to compounds requiring de novo route scouting.

Process Development Scale-Up Chemistry GMP Manufacturing

Commercial Availability with Analytical Certification: 98% HPLC Purity Specification

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is commercially stocked with a minimum purity specification of 98% by HPLC and is accompanied by certificates of analysis (CoA) including NMR, HPLC, and GC verification [1]. In contrast, the closely related isomer 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid (CAS not specified) is typically offered only at 95% purity with limited analytical documentation . The 3-percentage-point purity advantage, combined with comprehensive analytical data packages, supports direct use in IND-enabling studies and GMP manufacturing without additional purification steps.

Procurement Quality Assurance Regulatory Compliance

2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: High-Value Application Scenarios Supported by Quantitative Evidence


RORgamma Modulator Lead Optimization Programs

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid serves as the core thiazole scaffold in Schering's RORgamma modulator patent series (WO 2008/054702) [1]. The compound's orthogonal 2-ester and 4-carboxy groups enable sequential amidation and hydrolysis to generate diverse RORgamma antagonists. The documented 73% synthetic yield for this specific intermediate [1] supports cost-effective analog generation during lead optimization. For medicinal chemistry teams, this compound offers a validated starting point that reduces SAR exploration time compared to designing and synthesizing de novo thiazole scaffolds.

Process Development for Pharmaceutical Intermediates

The availability of two independently validated multi-gram synthetic protocols with yields of 48.5% [2] and 73% [1] provides process chemists with multiple starting points for route optimization. The crystalline nature (mp 168-170°C) and high density (1.4 g/mL) enable efficient purification by recrystallization rather than chromatography, a critical advantage when scaling beyond kilogram quantities. The 98% HPLC purity specification meets or exceeds typical requirements for pharmaceutical intermediate quality, supporting direct use in GMP manufacturing without additional purification.

Differential Functionalization for PROTAC and Bioconjugate Synthesis

The orthogonal reactivity of the 2-ethoxycarbonyl and 4-carboxylic acid groups enables sequential derivatization without protecting group strategies [1][2]. This chemoselectivity is particularly valuable for synthesizing PROTACs (PROteolysis TArgeting Chimeras) where the thiazole core serves as a linker between the E3 ligase ligand and the target protein ligand. The ability to independently functionalize the 2- and 4-positions reduces synthetic step count by approximately 2 steps per campaign, accelerating PROTAC discovery timelines.

Building Block for Heterocyclic Library Synthesis

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a versatile building block for constructing diverse thiazole-containing libraries. The documented chemoselective reduction of the 2-ester to the corresponding alcohol using borane-THF complex while preserving the 4-carboxylic acid [2] provides access to hydroxymethyl-thiazole intermediates. These can be further elaborated to thiazole ethers, amines, and thioethers. The compound's commercial availability with comprehensive analytical data ensures batch-to-batch consistency essential for reliable library synthesis.

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